

# An In-depth Technical Guide to Perfluoro-3,6-dioxadecanoic Acid (PFDoDA)

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## Compound of Interest

Compound Name: *Perfluoro-3,6-dioxadecanoic acid*

CAS No.: 137780-69-9

Cat. No.: B157200

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## Foreword

Per- and polyfluoroalkyl substances (PFAS) represent a vast class of synthetic compounds that have garnered significant scientific and regulatory attention due to their widespread use, environmental persistence, and potential for adverse health effects. Within this broad family, ether-containing PFAS, such as **Perfluoro-3,6-dioxadecanoic acid** (PFDoDA), have emerged as replacements for legacy long-chain PFAS like PFOA and PFOS. Understanding the unique chemical structure and properties of these next-generation compounds is paramount for the scientific community to accurately assess their environmental fate, toxicological profiles, and to develop robust analytical methodologies. This in-depth technical guide serves as a comprehensive resource on PFDoDA, providing a detailed examination of its chemical identity, physicochemical properties, synthesis, analytical determination, and its environmental and toxicological context.

# Chemical Identity and Structure of Perfluoro-3,6-dioxadecanoic Acid

**Perfluoro-3,6-dioxadecanoic acid** (PFDoDA) is a synthetic perfluoroalkyl ether carboxylic acid. The presence of ether linkages within the fluorinated carbon chain distinguishes it from traditional perfluoroalkyl carboxylic acids (PFCAs).

Chemical Structure:

The structure of PFDoDA consists of a C8 backbone with ether oxygen atoms at the 3rd and 6th positions, a terminal carboxylic acid group, and fluorine atoms saturating the remaining carbon bonds.

DOT Script for Chemical Structure:

*Caption: 2D Chemical Structure of Perfluoro-3,6-dioxadecanoic acid*

Key Identifiers:

Identifier	Value
IUPAC Name	2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetic acid
CAS Number	137780-69-9
Molecular Formula	C8HF15O4
Molecular Weight	446.07 g/mol
Synonyms	PFDoDA, PERFLUORO(3,6-DIOXADECANOIC)ACID[1]

## Physicochemical Properties

The physicochemical properties of PFDoDA are crucial for understanding its environmental transport, fate, and bioavailability. The presence of the ether linkages can influence properties

such as polarity and flexibility compared to its perfluoroalkyl carboxylic acid (PFCA) analogue, perfluorooctanoic acid (PFOA).

Table of Physicochemical Properties:

Property	Value	Source
Physical State	Liquid	[2]
Boiling Point	55 °C at 0.6 mmHg	[2]
Computed XLogP3	5	
Computed pKa	-0.35	

Note: Some properties are computed and may vary from experimental values.

## Synthesis of Perfluoroalkyl Ether Carboxylic Acids

The synthesis of perfluoroalkyl ether carboxylic acids like PFDoDA generally involves the oligomerization of fluorinated epoxides, such as hexafluoropropylene oxide (HFPO), followed by functional group transformations. A general approach for preparing perfluoroether carboxylic acids involves the hydrolysis of the corresponding perfluoroether acyl fluorides.[3]

General Synthetic Workflow:

The process typically begins with the oligomerization of HFPO to create a mixture of perfluoroether acyl fluorides of varying chain lengths.[4] These acyl fluorides are then hydrolyzed to their corresponding carboxylic acids.[3]

DOT Script for General Synthesis Workflow:



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*Caption: Generalized synthesis workflow for perfluoroalkyl ether carboxylic acids.*

A specific patented method for preparing perfluoroether carboxylic acids involves diluting the perfluoroether acyl fluorides in a fluorinated inert solvent and then intensively mixing with water. [3] The resulting organic phase, containing the carboxylic acid, is then separated and the solvent is removed by distillation.[3]

## Analytical Methodology: Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS, including PFDoDA, in various environmental and biological matrices due to its high sensitivity and selectivity.

Detailed Protocol for Analysis of PFDoDA in Water:

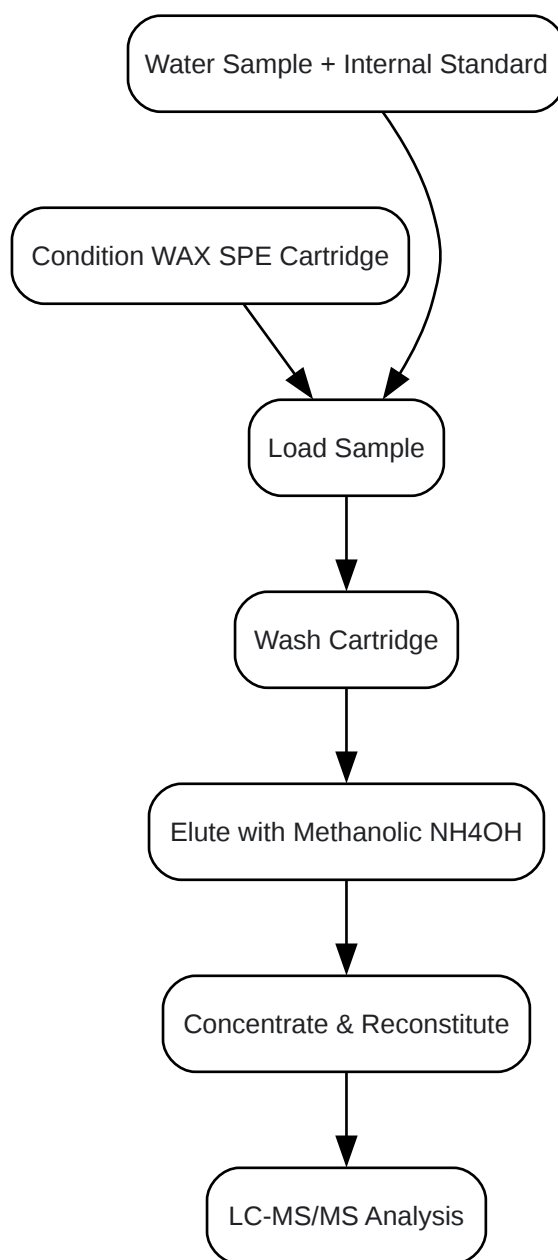
This protocol is a representative method based on established EPA methodologies for PFAS analysis.

### 1. Sample Preparation: Solid-Phase Extraction (SPE)

- Objective: To concentrate PFDoDA from a water sample and remove interfering matrix components.
- Materials:
  - Weak Anion Exchange (WAX) SPE cartridges
  - Methanol (LC-MS grade)
  - Ammonium hydroxide solution (e.g., 1% in methanol)
  - Formic acid
  - Reagent water (PFAS-free)
  - Isotopically labeled internal standards (e.g., <sup>13</sup>C-PFDoDA)
- Procedure:

- Sample Preservation: Adjust the pH of the water sample to  $6.5 \pm 0.5$ .[\[5\]](#)
- Spiking: Add a known amount of the isotopically labeled internal standard solution to the water sample.[\[5\]](#)
- Cartridge Conditioning: Condition the WAX SPE cartridge sequentially with 1% methanolic ammonium hydroxide, methanol, and PFAS-free reagent water.[\[5\]](#) Do not allow the sorbent to go dry.
- Sample Loading: Load the water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 5 mL/min).[\[5\]](#)
- Washing: Wash the cartridge with reagent water to remove hydrophilic interferences.
- Drying: Dry the cartridge by pulling air through it for a short period.[\[5\]](#)
- Elution: Elute the retained analytes, including PFDoDA, with a small volume of 1% methanolic ammonium hydroxide.[\[5\]](#)
- Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase (e.g., methanol/water mixture).

DOT Script for SPE Workflow:



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*Caption: Solid-Phase Extraction (SPE) workflow for PFDoDA analysis in water.*

## 2. Instrumental Analysis: LC-MS/MS

- Objective: To separate PFDoDA from other compounds and quantify it with high sensitivity and specificity.
- Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem mass spectrometer with an electrospray ionization (ESI) source.
- LC Parameters (Typical):
  - Column: A C18 reversed-phase column is commonly used.
  - Mobile Phase A: Aqueous solution with a buffer, e.g., 5 mM ammonium acetate in water.[6]
  - Mobile Phase B: Organic solvent, e.g., acetonitrile or methanol.[6]
  - Gradient Elution: A gradient program is used to separate the analytes, starting with a higher proportion of mobile phase A and increasing the proportion of mobile phase B over time.
  - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- MS/MS Parameters (Typical):
  - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - Precursor Ion:  $[M-H]^-$  for PFDoDA (m/z 445).
  - Product Ions: Characteristic fragment ions of PFDoDA are monitored.
  - Collision Energy: Optimized for the specific precursor-to-product ion transition.

#### Data Analysis:

Quantification is performed using the isotope dilution method, where the response of the native PFDoDA is normalized to the response of its co-eluting isotopically labeled internal standard. This approach corrects for any matrix effects and variations in instrument response.

# Industrial Applications and Environmental Significance

Perfluoroalkyl ether carboxylic acids, including PFDoDA, have been introduced as replacements for long-chain PFCAs in various industrial applications due to concerns about the toxicity and bioaccumulation of the legacy compounds.[1]

## Potential Applications:

- **Fluoropolymer Manufacturing:** As processing aids in the emulsion polymerization of fluoropolymers.
- **Surfactants:** In industrial and commercial formulations requiring surface tension reduction.
- **Coatings:** In the formulation of water, oil, and stain-resistant coatings for textiles, paper, and other surfaces.

## Environmental Presence and Fate:

Like other PFAS, PFDoDA is expected to be highly persistent in the environment due to the strength of the carbon-fluorine bond.[7] Its presence in the environment is a result of direct industrial releases and the degradation of precursor compounds.

- **Biodegradation:** The ether linkages in PFDoDA may offer potential sites for microbial degradation, although the perfluorinated nature of the molecule suggests that this process is likely to be very slow.[7][8] Studies on the biodegradation of perfluoroalkyl ether acids are ongoing.
- **Photodegradation:** Direct photolysis of PFAS in the environment is generally not a significant degradation pathway.[9] However, advanced oxidation processes involving photocatalysis have shown some promise for the degradation of PFAS.[9][10]
- **Adsorption:** The adsorption of PFDoDA to soil and sediment is an important process that affects its transport in the environment. The extent of adsorption is influenced by soil and sediment properties such as organic carbon content and mineral composition.[2][11]

## Toxicological Profile and Safety Considerations

The toxicological profile of PFDoDA is not as extensively studied as that of legacy PFAS like PFOA. However, based on its classification and data from related long-chain perfluoroalkyl acids, it is considered to be a hazardous substance.

### GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), PFDoDA is classified with the following hazard statements:

- H302: Harmful if swallowed[12]
- H312: Harmful in contact with skin[12]
- H314: Causes severe skin burns and eye damage[12]
- H332: Harmful if inhaled[12]
- H335: May cause respiratory irritation[12]

### Acute Toxicity:

While a specific LD50 value for PFDoDA is not readily available in the reviewed literature, studies on the closely related perfluorodecanoic acid (PFDA) indicate significant acute toxicity. For PFDA, the LD50 in male rats after a single intraperitoneal injection was determined to be 41 mg/kg.[13] Given the structural similarities, PFDoDA is also expected to exhibit considerable acute toxicity.

### Mechanism of Toxicity:

The toxicity of long-chain PFAS is often associated with the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR $\alpha$ , which can lead to effects on lipid metabolism and liver function.[14][15] The ether linkages in PFDoDA may influence its interaction with these receptors and its overall toxicokinetic and toxicodynamic profile.

### Safety and Handling:

Due to its hazardous nature, PFDoDA must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, especially when handling the pure substance or concentrated solutions. All work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**Perfluoro-3,6-dioxadecanoic acid** represents a class of emerging PFAS with a unique chemical structure that influences its properties, environmental behavior, and toxicological profile. This technical guide has provided a comprehensive overview of the current scientific understanding of PFDoDA, from its fundamental chemical identity to its analytical determination and potential health and environmental implications. As research into ether-containing PFAS continues to evolve, a thorough understanding of these compounds is essential for researchers, regulators, and industry professionals to make informed decisions regarding their use, management, and potential risks.

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